molecular formula C8H15BrO2 B129745 ETHYL alpha-BROMODIETHYLACETATE CAS No. 6937-28-6

ETHYL alpha-BROMODIETHYLACETATE

Cat. No.: B129745
CAS No.: 6937-28-6
M. Wt: 223.11 g/mol
InChI Key: YIFZOOLBLJRSBG-UHFFFAOYSA-N
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Description

ETHYL alpha-BROMODIETHYLACETATE, also known as this compound, is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl alpha-Bromodiethylacetate (C8H15BrO2) is a chemical compound that belongs to the class of bromoacetates, which are esters derived from brominated acids. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for both safety assessments and therapeutic applications.

  • Molecular Formula : C8H15BrO2
  • Molecular Weight : 209.1 g/mol
  • CAS Number : 237833
  • Physical State : Typically exists as a colorless liquid with a distinct odor.

This compound exhibits various biological activities, primarily through its interaction with cellular components and biochemical pathways. The compound's bromine atom is thought to play a significant role in its reactivity and biological effects.

Toxicological Profile

  • Toxicity :
    • Classified as a lachrymator , it can cause irritation to the eyes, skin, and respiratory system upon exposure.
    • Demonstrates acute toxicity via ingestion, inhalation, and dermal absorption .
  • Safety Hazards :
    • Strong irritant properties necessitate careful handling in laboratory settings.
    • Safety data sheets recommend using personal protective equipment (PPE) when working with this compound.

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies on related bromoacetates have shown potential in disrupting the cell cycle of cancer cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although detailed research is still needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study explored the effect of brominated esters on cancer cell lines, revealing that this compound could inhibit cell growth in certain conditions. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Research on Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound could inhibit the growth of Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further research is required to determine its efficacy against resistant strains .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits cancer cell proliferation; induces apoptosis
AntimicrobialExhibits activity against Gram-positive bacteria
ToxicityLachrymator; irritant via skin and inhalation
Pharmacological PotentialPotential use in drug formulations for therapeutic use

Scientific Research Applications

Applications in Organic Synthesis

2.1 Alkylating Agent

Ethyl alpha-bromodiethylacetate serves as a versatile alkylating agent in organic synthesis. Its primary application is in the formation of β-hydroxy esters through reactions with carbonyl compounds, such as aldehydes and ketones. This reaction often involves the use of zinc as a reducing agent to generate a zinc enolate, which subsequently reacts with the ester .

2.2 Synthesis of Pharmaceuticals

This compound is crucial in the pharmaceutical industry for synthesizing various bioactive molecules. It acts as an intermediate in the production of:

  • Antibiotics : this compound has been utilized in synthesizing broad-spectrum antibiotics, showcasing its importance in medicinal chemistry .
  • Antiviral Agents : The compound is involved in synthesizing HSV-TK inhibitors, which are vital in antiviral drug development .

Case Study 1: Synthesis of Narcotine Derivatives

A notable application of this compound is in the synthesis of narcotine derivatives. Research indicates that this compound can be transformed into narcotine and its derivatives through selective bromination and subsequent reactions, demonstrating its utility in developing new pharmacological agents .

Case Study 2: Reformatsky Reaction

In a study focusing on the Reformatsky reaction, this compound was reacted with zinc to form a β-hydroxy ester. This process highlighted the compound's effectiveness as an alkylating agent and its role in producing complex organic molecules from simpler precursors .

Properties

IUPAC Name

ethyl 2-bromo-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZOOLBLJRSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285419
Record name ETHYL alpha-BROMODIETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-28-6
Record name 6937-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL alpha-BROMODIETHYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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